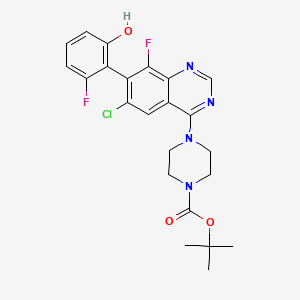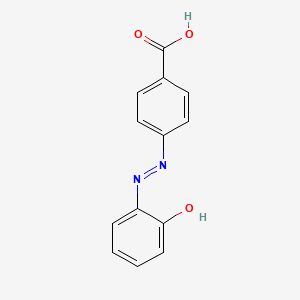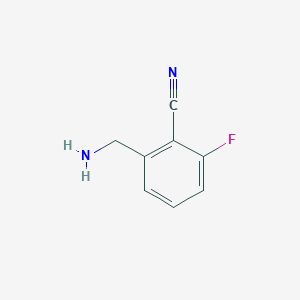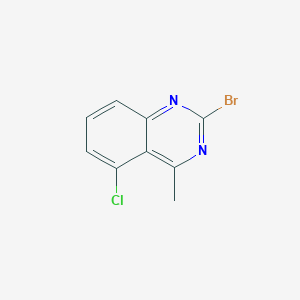
2-Bromo-5-chloro-4-methylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-chloro-4-methylquinazoline is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-bacterial activities
Métodos De Preparación
The synthesis of 2-Bromo-5-chloro-4-methylquinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 4-methylquinazoline. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions . Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2-Bromo-5-chloro-4-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinazoline derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound has been studied for its interactions with biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-chloro-4-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparación Con Compuestos Similares
2-Bromo-5-chloro-4-methylquinazoline can be compared with other quinazoline derivatives, such as:
2-Chloro-4-methylquinazoline: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-4-methylquinazoline:
4-Methylquinazoline: Lacks both bromine and chlorine atoms, making it less reactive compared to this compound.
The unique combination of bromine, chlorine, and methyl groups in this compound makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H6BrClN2 |
|---|---|
Peso molecular |
257.51 g/mol |
Nombre IUPAC |
2-bromo-5-chloro-4-methylquinazoline |
InChI |
InChI=1S/C9H6BrClN2/c1-5-8-6(11)3-2-4-7(8)13-9(10)12-5/h2-4H,1H3 |
Clave InChI |
MSDDJNLIAHDCCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC(=N1)Br)C=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


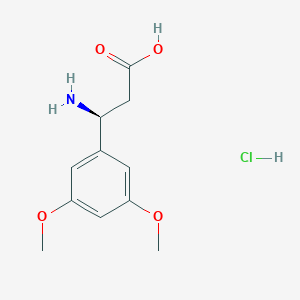

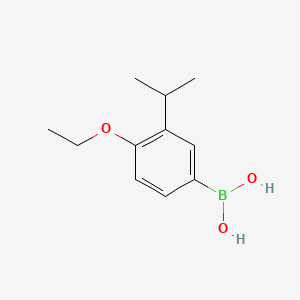
![2-Methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine HCl](/img/structure/B14041202.png)
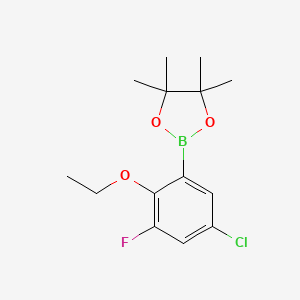
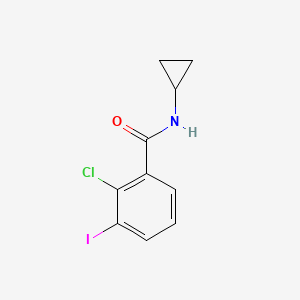
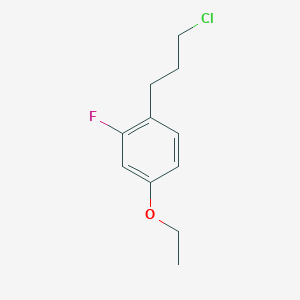
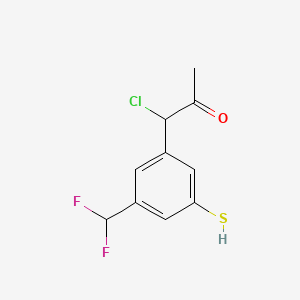


![3-[amino-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B14041243.png)
